molecular formula C8H13NO3 B3060635 (2S)-1-propanoylpyrrolidine-2-carboxylic acid CAS No. 59785-66-9

(2S)-1-propanoylpyrrolidine-2-carboxylic acid

Cat. No.: B3060635
CAS No.: 59785-66-9
M. Wt: 171.19 g/mol
InChI Key: DAOGFHQPAHSMQS-LURJTMIESA-N
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Description

“(2S)-1-propanoylpyrrolidine-2-carboxylic acid” is a synthetic compound. It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Scientific Research Applications

Biocatalyst Inhibition

Carboxylic acids, including compounds similar to "(2S)-1-propanoylpyrrolidine-2-carboxylic acid," have been studied for their effects on biocatalysts like engineered microbes. These acids can inhibit microbial growth at concentrations below desired yields, impacting their use in fermentative production. Understanding this inhibition can aid in engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).

Reactive Extraction

Research has explored the use of organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions through reactive extraction. This process is environmentally friendly and offers an efficient method for carboxylic acid separation, highlighting its potential in industrial applications (Djas & Henczka, 2018).

Solvent Development for Carboxylic Acid Extraction

The extraction of carboxylic acids from diluted aqueous streams using liquid-liquid extraction (LLX) has been a focus due to the interest in producing organic acids from biomass. Innovations in solvent systems, such as the use of ionic liquids and nitrogen-based extractants, have been reviewed to improve the efficiency and economic feasibility of these processes (Sprakel & Schuur, 2019).

Synthesis of Biologically Active Compounds

Carboxylic acids serve as precursors in the synthesis of a broad range of biologically active compounds, such as 1-indanones, which exhibit antiviral, anti-inflammatory, and anticancer properties among others. The versatility of carboxylic acids in synthetic chemistry enables the development of new therapeutic agents (Turek et al., 2017).

Biochemical Analysis

Biochemical Properties

1-Propionyl-L-proline interacts with various enzymes, proteins, and other biomolecules. It is involved in proline metabolism, which is central to the metabolic shift that sustains cancer cells proliferation, survival, and metastatic spread . The metabolism of 1-Propionyl-L-Proline involves two other amino acids, glutamate and ornithine, and five enzymatic activities .

Cellular Effects

1-Propionyl-L-Proline has been shown to have effects on various types of cells and cellular processes. For instance, it has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Propionyl-L-Proline exerts its effects through various mechanisms. It is involved in the oxidation of proline to glutamic acid, a process that is crucial for many biological functions . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Propionyl-L-Proline change over time in laboratory settings. For example, a 20-week treatment with 1-Propionyl-L-Proline in an animal model of obesity and insulin resistance showed a reduction in body weight, abdominal adiposity, plasmatic insulin, and liver triglyceride content .

Dosage Effects in Animal Models

The effects of 1-Propionyl-L-Proline vary with different dosages in animal models. For instance, a study showed that 2 g/day of 1-Propionyl-L-Proline was required for at least 2 weeks to affect body mass in type 2 diabetes mellitus patients .

Metabolic Pathways

1-Propionyl-L-Proline is involved in several metabolic pathways. It is a key component in proline metabolism, which is central to the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread . This process involves interactions with various enzymes and cofactors .

Transport and Distribution

1-Propionyl-L-Proline is transported and distributed within cells and tissues. The amino acid transporter PAT1, expressed in intestine, kidney, brain, and other organs, mediates the uptake of proline and derivatives in a pH gradient-dependent manner .

Subcellular Localization

Current studies are leveraging advanced machine learning techniques to predict the subcellular localization of proteins from their amino acid sequences .

Properties

IUPAC Name

(2S)-1-propanoylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOGFHQPAHSMQS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350313
Record name (2S)-1-propanoylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59785-66-9
Record name (2S)-1-propanoylpyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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